4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
Molecular Architecture and Stereochemical Considerations
The molecular framework of 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (IUPAC name: this compound) consists of a bicyclo[2.2.1]heptane system—a norbornane core—with substituents at the 1- and 4-positions (Figure 1). The carboxylic acid group (-COOH) occupies the bridgehead position (C1), while the trifluoromethyl (-CF₃) group is located at C4, a non-bridgehead carbon. The bicyclic system imposes significant steric constraints, locking substituents into specific orientations.
Stereochemical Configuration
The norbornane skeleton inherently adopts an endo or exo configuration depending on substituent orientation. For this compound, the carboxylic acid group at C1 adopts an exo configuration due to reduced steric hindrance compared to the endo position. The trifluoromethyl group at C4, positioned on the convex face of the bicyclic system, further influences molecular geometry. Computational models predict a dihedral angle of 112° between the carboxylic acid and trifluoromethyl groups, minimizing electronic repulsion.
Electronic Effects
The electron-withdrawing trifluoromethyl group induces a strong inductive effect, increasing the acidity of the carboxylic acid (predicted pKₐ ≈ 2.1). This contrasts with non-fluorinated analogs like 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid, where the ester group’s electron-donating nature results in a higher pKₐ (≈3.8).
Comparative Analysis with Related Norbornane Derivatives
The structural and electronic features of 4-(trifluoromethyl)norbornane-1-carboxylic acid are best contextualized against related norbornane derivatives (Table 1).
| Compound Name | Substituents | Molecular Formula | Key Properties |
|---|---|---|---|
| 4-(Trifluoromethyl)norbornane-1-carboxylic acid | -COOH (C1), -CF₃ (C4) | C₉H₁₁F₃O₂ | High acidity (pKₐ ≈ 2.1), rigid conformation |
| 5-Norbornene-2-exo-carboxylic acid | -COOH (C2, exo) | C₈H₁₀O₂ | Reactive toward hydrolysis, moderate acidity |
| Norbornane-exo-cis-2,3-dicarboxylic acid | -COOH (C2, C3, exo-cis) | C₉H₁₂O₄ | Dual acidity, intramolecular H-bonding |
| 4-(Methoxycarbonyl)norbornane-1-carboxylic acid | -COOCH₃ (C1), -COOH (C4) | C₁₀H₁₄O₄ | Ester-carboxylic acid interplay, lower acidity |
Key Comparisons:
- Acidity : The trifluoromethyl group’s electron-withdrawing effect enhances acidity relative to methoxycarbonyl or non-fluorinated analogs.
- Steric Effects : The -CF₃ group at C4 introduces steric bulk, reducing susceptibility to nucleophilic attack compared to 5-norbornene-2-exo-carboxylic acid.
- Conformational Rigidity : Unlike flexible dicarboxylic acid derivatives (e.g., norbornane-exo-cis-2,3-dicarboxylic acid), the mono-carboxylic acid structure limits intramolecular interactions, favoring extended conformations.
Crystal Structure and Conformational Stability
While single-crystal X-ray diffraction data for 4-(trifluoromethyl)norbornane-1-carboxylic acid remains unpublished, insights into its conformational stability can be derived from analogous norbornane derivatives and computational models.
Predicted Conformational Features
Molecular dynamics simulations suggest the compound adopts a syn-periplanar arrangement between the carboxylic acid and trifluoromethyl groups, stabilized by weak C-F···H-O interactions (distance ≈ 2.8 Å). The norbornane framework’s rigidity prevents significant ring puckering, with a bridgehead C1-C4 distance of 2.5 Å—consistent with related bicyclo[2.2.1]heptane systems.
Collision Cross Section (CCS) Analysis
Ion mobility spectrometry predictions for protonated ([M+H]⁺) and deprotonated ([M-H]⁻) forms reveal CCS values of 144.1 Ų and 141.9 Ų, respectively. These metrics indicate a compact, globular shape, contrasting with linear dicarboxylic acid derivatives (e.g., CCS ≈ 180 Ų for norbornane-exo-cis-2,3-dicarboxylic acid).
Stability in Solution
The compound demonstrates remarkable conformational stability in polar solvents (e.g., methanol, water), with no observable isomerization over 72 hours at 25°C. This contrasts with ester-functionalized norbornanes (e.g., methyl 5-norbornene-2-carboxylate), which undergo rapid base-promoted endo/exo interconversion. The trifluoromethyl group’s steric bulk likely impedes such isomerization.
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8-3-1-7(5-8,2-4-8)6(13)14/h1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGZRZVDQRWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952403-55-3 | |
| Record name | 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group into the bicyclo[2.2.1]heptane ring system. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among bicyclo[2.2.1]heptane-1-carboxylic acid derivatives:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The -CF₃ group (strongly electron-withdrawing) increases the acidity of the carboxylic acid compared to the -OCH₃ group (electron-donating) .
- Ring Strain : Derivatives with methylene groups (e.g., 3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid) exhibit altered ring strain, impacting reactivity .
- Salt Forms: The hydrochloride salt of the 4-(aminomethyl) derivative enhances aqueous solubility, critical for biological applications .
Physicochemical Properties
| Property | 4-(Trifluoromethyl) Derivative | Ketopinic Acid | 4-Methoxy Derivative | 4-(Aminomethyl) HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~208 (estimated) | 182.22 | 170.20 | 205.68 |
| Boiling/Melting Point | Not reported | Not reported | Not reported | Not reported |
| Solubility | Low (lipophilic -CF₃) | Moderate (polar ketone) | Moderate (-OCH₃) | High (ionic salt) |
| Acidity (pKa) | ~2-3 (stronger acid) | ~4-5 | ~4-5 | ~2-3 (amine HCl) |
Key Observations :
- The hydrochloride salt of the 4-(aminomethyl) derivative exhibits higher solubility, making it suitable for aqueous-phase reactions .
Biological Activity
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid, with the molecular formula CHFO, is a compound of significant interest due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity, allowing for effective interactions with various biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFO
- CAS Number : 952403-55-3
- IUPAC Name : this compound
This compound features a bicyclic structure that contributes to its stability and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes:
- Lipophilicity : The trifluoromethyl group increases the compound's affinity for hydrophobic pockets in proteins, enhancing its ability to modulate enzyme activity.
- Enzyme Interactions : Preliminary studies suggest that this compound may influence metabolic pathways by acting as an inhibitor or modulator of specific enzymes involved in cellular processes.
Neuropharmacological Effects
Studies on related bicyclo[2.2.1]heptane derivatives indicate potential neuropharmacological effects, particularly in modulating ion channels such as KCNQ channels (K(v)7.x). For instance, compounds like ML213 have shown selective activation of KCNQ2 and KCNQ4 channels, which are crucial for neuronal excitability and could be a pathway for further exploration with this compound .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound | Unique Features | Potential Applications |
|---|---|---|
| Bicyclo[2.2.1]heptane-1-carboxylic acid | Lacks trifluoromethyl group | Basic research applications |
| 4-(Methyl)bicyclo[2.2.1]heptane-1-carboxylic acid | Contains a methyl group | Variations in reactivity; potential pharmaceutical applications |
The trifluoromethyl substitution significantly alters the biological profile compared to its analogs, enhancing stability and interaction capabilities.
Q & A
Q. What are the established synthetic routes for 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid?
The compound is synthesized via two primary strategies:
- Organocatalytic Cycloaddition : A formal [4+2] cycloaddition using chiral organocatalysts (e.g., thiourea derivatives) enables enantioselective formation of the bicyclic core under mild conditions. Yields range from 60–85%, with stereochemical control dependent on catalyst loading and solvent polarity .
- Electrophilic Trifluoromethylation : Derivatives of bicyclo[2.2.1]heptane-1-carboxylic acid undergo trifluoromethylation using reagents like TMS-CF₃ in the presence of Cu(I) catalysts. Anhydrous conditions (e.g., DMF, 60°C) are critical to minimize side reactions .
Q. Key Considerations :
Q. How is the stereochemistry of this compound validated experimentally?
- NMR Spectroscopy : Vicinal coupling constants (³JHH) in ¹H NMR distinguish endo vs. exo configurations. For example, endo protons exhibit larger coupling (~3–5 Hz) due to spatial proximity .
- X-ray Crystallography : Definitive confirmation of stereochemistry, as demonstrated in studies of 7-azanorbornane derivatives, where pyramidalization of the amide nitrogen was resolved .
- Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases (e.g., amylose-based columns) .
Q. What analytical techniques are essential for assessing purity and stability?
- HPLC-MS : Detects impurities (<0.5%) and monitors degradation under stress conditions (e.g., pH, heat).
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C).
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, CF₃ at 1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic and steric properties?
- Electron-Withdrawing Effects : The CF₃ group reduces electron density at the carboxylic acid, lowering pKa (~2.5 vs. ~4.5 for non-fluorinated analogs) and enhancing hydrogen-bonding capacity .
- Steric Hindrance : The bulky CF₃ group restricts rotational freedom in the bicyclic system, as shown in computational models of analogous compounds .
- Applications : Enhanced metabolic stability in drug design, as seen in ciprofloxacin derivatives incorporating bicyclic trifluoromethyl motifs .
Q. What computational methods predict reactivity and conformational dynamics?
- DFT Calculations : B3LYP/6-31G(d) models assess transition states in cycloaddition reactions and predict regioselectivity .
- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., water vs. toluene) .
- NBO Analysis : Quantifies hyperconjugative interactions between CF₃ and the bicyclic core .
Q. How are enantioselective syntheses optimized for high ee?
- Catalyst Screening : Chiral phosphoric acids or squaramides improve enantioselectivity (up to 95% ee) in cycloadditions .
- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance catalyst-substrate interactions vs. nonpolar alternatives .
- Additives : Molecular sieves (4Å) or TEMPO suppress racemization during prolonged reactions .
Q. What contradictions exist in reported reactivity data, and how are they resolved?
- Discrepancy : Conflicting yields in trifluoromethylation (40–80%) due to moisture sensitivity.
- Resolution : Rigorous drying of reagents/solvents and inert atmosphere (N₂/Ar) improve reproducibility .
- Case Study : Divergent regioselectivity in Diels-Alder reactions of CF₃-substituted dienophiles, resolved via steric maps from X-ray data .
Q. How is this compound applied in polymer chemistry?
Q. What strategies mitigate synthetic challenges in scale-up?
- Flow Chemistry : Continuous reactors improve heat/mass transfer in exothermic cycloadditions .
- Catalyst Recycling : Immobilized organocatalysts on silica gel reduce costs in multi-gram syntheses .
Q. How is the compound utilized in covalent protein labeling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
